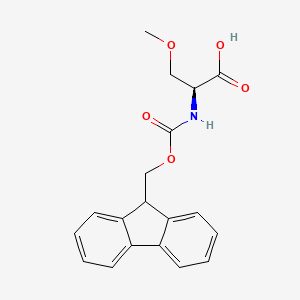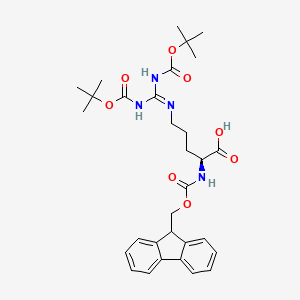
Fmoc-arg(boc)2-OH
Vue d'ensemble
Description
Fmoc-arg(boc)2-OH is an important amino acid derivative used in the synthesis of peptides and proteins. It is a protected form of the amino acid arginine, which is an essential amino acid for human health. Fmoc-arg(boc)2-OH is often used in peptide synthesis because it is highly stable and can be easily deprotected. It is also a useful reagent for the synthesis of peptides with a wide variety of biological activities.
Applications De Recherche Scientifique
“Fmoc-arg(boc)2-OH” is a derivative used in Fmoc solid-phase peptide synthesis (SPPS) of Arg-containing peptides . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis, which serves to protect a reactive group from undesirable side reactions. The Boc group (tert-butyloxycarbonyl) is another protective group used for the protection of amines.
The general procedure for using “Fmoc-arg(boc)2-OH” in peptide synthesis is as follows:
This compound is particularly useful in the synthesis of Arg-containing peptides due to the presence of two protective groups, which allow for selective reactions to occur .
- Summary : “Fmoc-arg(boc)2-OH” is widely used in peptide synthesis . The Fmoc group protects the reactive amine group during the synthesis process, and the Boc group allows for selective reactions to occur .
- Method : The Fmoc group is first removed under basic conditions, revealing the reactive amine group. The amine group can then react with a carboxylic acid to form a peptide bond. The Boc group can be removed under acidic conditions to reveal the second amine group, which can then react with another carboxylic acid to form a second peptide bond .
- Results : The use of “Fmoc-arg(boc)2-OH” in peptide synthesis allows for the creation of complex peptides with specific sequences .
- Summary : “Fmoc-arg(boc)2-OH” can be used to introduce symmetric dimethyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) .
- Method : The compound is coupled using any standard activation method. The Boc protecting groups are removed during the course of the TFA-mediated cleavage reaction .
- Results : This allows for the introduction of symmetric dimethyl-arginine into peptides .
- Summary : Fmoc-derivatized cationic hexapeptides, which can be synthesized using “Fmoc-arg(boc)2-OH”, have been used to create self-supporting hydrogels for potential biomedical applications .
- Method : The peptides self-assemble in aqueous solution to form the hydrogel .
- Results : The resulting hydrogel is biocompatible and suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Summary : An orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides .
- Method : The Fmoc group is removed under acidic conditions, preventing engagement in adverse nucleophilic reactions with electrophiles .
- Results : This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .
Peptide Synthesis
Hydrogel Formation
Improved Synthesis of Sensitive Peptides
Propriétés
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAALELGEWGQEG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-arg(boc)2-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



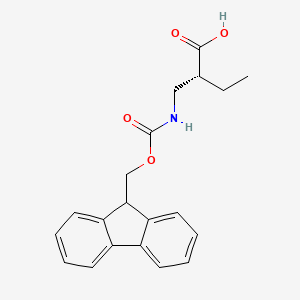
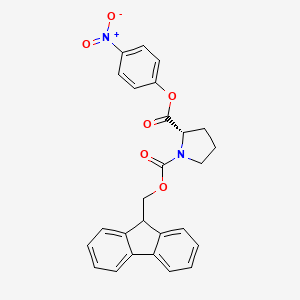
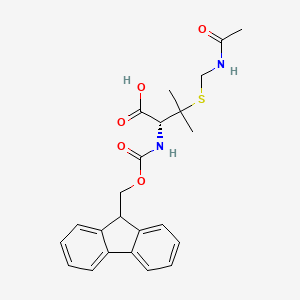
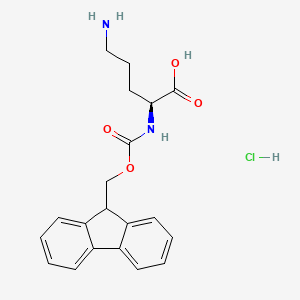
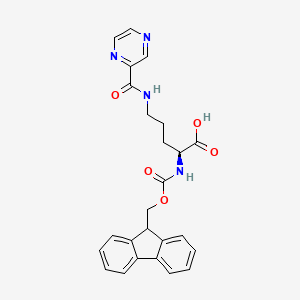
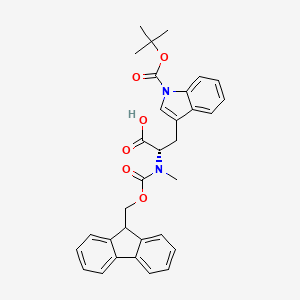
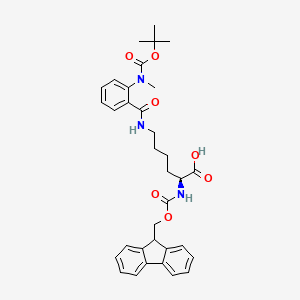
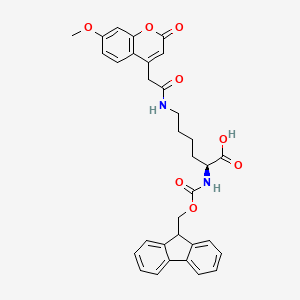
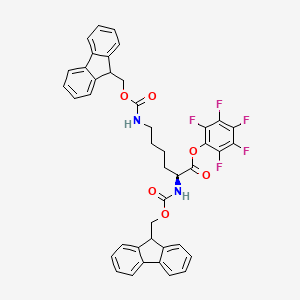

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)


